Lipophilicity Modulation
2‑Isopropylthiazole‑4‑carboxylic acid exhibits a Consensus Log P of 1.66 and XLOGP3 of 1.97, compared with 2‑methylthiazole‑4‑carboxylic acid (CAS 35272‑15‑2), which has a LogP of 1.15 and XLogP3 of 1.2 . The ~0.8 log unit increase translates to an approximately 6‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity that can influence membrane permeability and non‑specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log P = 1.66; XLOGP3 = 1.97 |
| Comparator Or Baseline | 2-Methylthiazole-4-carboxylic acid: LogP = 1.14970; XLogP3 = 1.2 |
| Quantified Difference | ΔLogP ≈ +0.51 (Consensus vs LogP); ΔXLogP3 ≈ +0.77 |
| Conditions | Computed physicochemical properties (XLOGP3 method v3.2.2; Consensus Log P averaged from iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
In medicinal chemistry SAR campaigns, a ΔLogP of ~0.8 between adjacent alkyl analogs enables deliberate tuning of lipophilicity without introducing aromatic or heteroatom substituents, supporting systematic optimization of ADME properties.
